2,7-Naphthyridin-1-amine
Overview
Description
2,7-Naphthyridin-1-amine is a heterocyclic organic compound . It is a part of the naphthyridine family, which has emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which are related to 2,7-Naphthyridin-1-amine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
The molecular structure of 2,7-Naphthyridin-1-amine is based on a naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings .
Physical And Chemical Properties Analysis
2,7-Naphthyridin-1-amine has a molecular weight of 145.16 . It has a density of 1.293g/cm3 and a boiling point of 363.672ºC at 760 mmHg . The compound is typically stored at room temperature and is available in powder form .
Scientific Research Applications
1. c-Kit/VEGFR-2 Kinase Inhibitors
- Application Summary: The 2,7-naphthyridone scaffold, which includes 2,7-Naphthyridin-1-amine, has been proposed as a novel lead structure of MET inhibitors. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1 (2 H )-one derivatives were designed and synthesized .
- Methods of Application: The ability of the synthesized compounds to inhibit MET, c-Kit, and VEGFR-2 activities was evaluated using an enzyme assay with a recombinant kinase domain .
- Results: Preliminary biological screening resulted in the discovery of a new lead of c-Kit and VEGFR-2 kinase inhibitors. Compound 9k exhibited excellent c-Kit inhibitory activity, with an IC 50 value of 8.5 nM, i.e., it is 38.8-fold more potent than compound 3 (IC 50 of 329.6 nM). Moreover, the compounds 10l and 10r exhibited good VEGFR-2 inhibitory activity, with IC 50 values of 56.5 and 31.7 nM, respectively .
2. Antihypertensives, Antiarrhythmics, Herbicide Safeners and Immunostimulants
- Application Summary: Substituted 1,8-naphthyridine compounds, which include 2,7-Naphthyridin-1-amine, are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
3. Synthesis of 1,8-naphthyridines
- Application Summary: The 1,8-naphthyridines, which include 2,7-Naphthyridin-1-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the development of methods for the synthesis of 1,8-naphthyridines .
- Methods of Application: The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
4. Anticancer Properties
Safety And Hazards
properties
IUPAC Name |
2,7-naphthyridin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEZIMBNRWWQJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512282 | |
Record name | 2,7-Naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthyridin-1-amine | |
CAS RN |
27225-00-9 | |
Record name | 2,7-Naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-naphthyridin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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